

A Technical Guide to the Spectroscopic Characterization of 3-Thiophenemalonic Acid

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Compound of Interest

Compound Name: 3-Thiophenemalonic acid

Cat. No.: B103929

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **3-Thiophenemalonic acid**. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This guide includes a summary of key spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Introduction to 3-Thiophenemalonic Acid

3-Thiophenemalonic acid ($C_7H_6O_4S$) is a dicarboxylic acid derivative containing a thiophene ring.^{[1][2][3]} It serves as a valuable intermediate in the synthesis of various organic and pharmaceutical compounds, particularly in the development of new heterocyclic molecules for medicinal chemistry.^[4] At room temperature, it typically appears as a white to off-white crystalline solid.^[1] Given its role as a building block, a thorough understanding of its structural and spectroscopic properties is essential for its application in research and development.

Spectroscopic Data

The following sections present the expected NMR and IR spectroscopic data for **3-Thiophenemalonic acid** based on its chemical structure and available information.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **3-Thiophenemalonic acid** by providing information about the hydrogen (1H) and carbon (^{13}C) environments within the molecule.

¹H NMR Data

The ¹H NMR spectrum of **3-Thiophenemalonic acid** is typically recorded on a 400 MHz instrument using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] The expected chemical shifts (δ) are summarized in the table below.

Proton	Expected Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Thiophene H-2	7.5 - 7.8	Doublet of doublets	~3.0, ~1.2	1H
Thiophene H-4	7.1 - 7.3	Doublet of doublets	~5.0, ~3.0	1H
Thiophene H-5	7.4 - 7.6	Doublet of doublets	~5.0, ~1.2	1H
Malonic CH	4.5 - 4.8	Singlet	-	1H
Carboxylic OH	12.0 - 13.0	Broad Singlet	-	2H

Note: The exact chemical shifts and coupling constants can vary slightly depending on the experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum is also typically recorded in DMSO-d₆.[1]

Carbon	Expected Chemical Shift (ppm)
Carboxylic C=O	168 - 172
Thiophene C-3	135 - 140
Thiophene C-2	125 - 128
Thiophene C-5	127 - 130
Thiophene C-4	124 - 127
Malonic CH	50 - 55

Note: The assignments are predictive and should be confirmed with two-dimensional NMR experiments.

IR spectroscopy is used to identify the functional groups present in **3-Thiophenemalonic acid**. Spectra can be obtained using a KBr disc or nujol mull.[\[1\]](#) An Attenuated Total Reflectance (ATR) IR spectrum may also be utilized.[\[2\]](#)

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	Stretching	2500 - 3300	Broad, Strong
C-H (Aromatic)	Stretching	3000 - 3100	Medium
C=O (Carboxylic Acid)	Stretching	1680 - 1750	Strong
C=C (Thiophene Ring)	Stretching	1500 - 1600	Medium
C-O (Carboxylic Acid)	Stretching	1210 - 1320	Strong
O-H (Carboxylic Acid)	Bending	920 - 950	Broad, Medium

Note: The C=O stretching vibrations have been reported around 1752 and 1680 cm⁻¹.[\[5\]](#) The broadness of the O-H stretch is due to hydrogen bonding.

Experimental Protocols

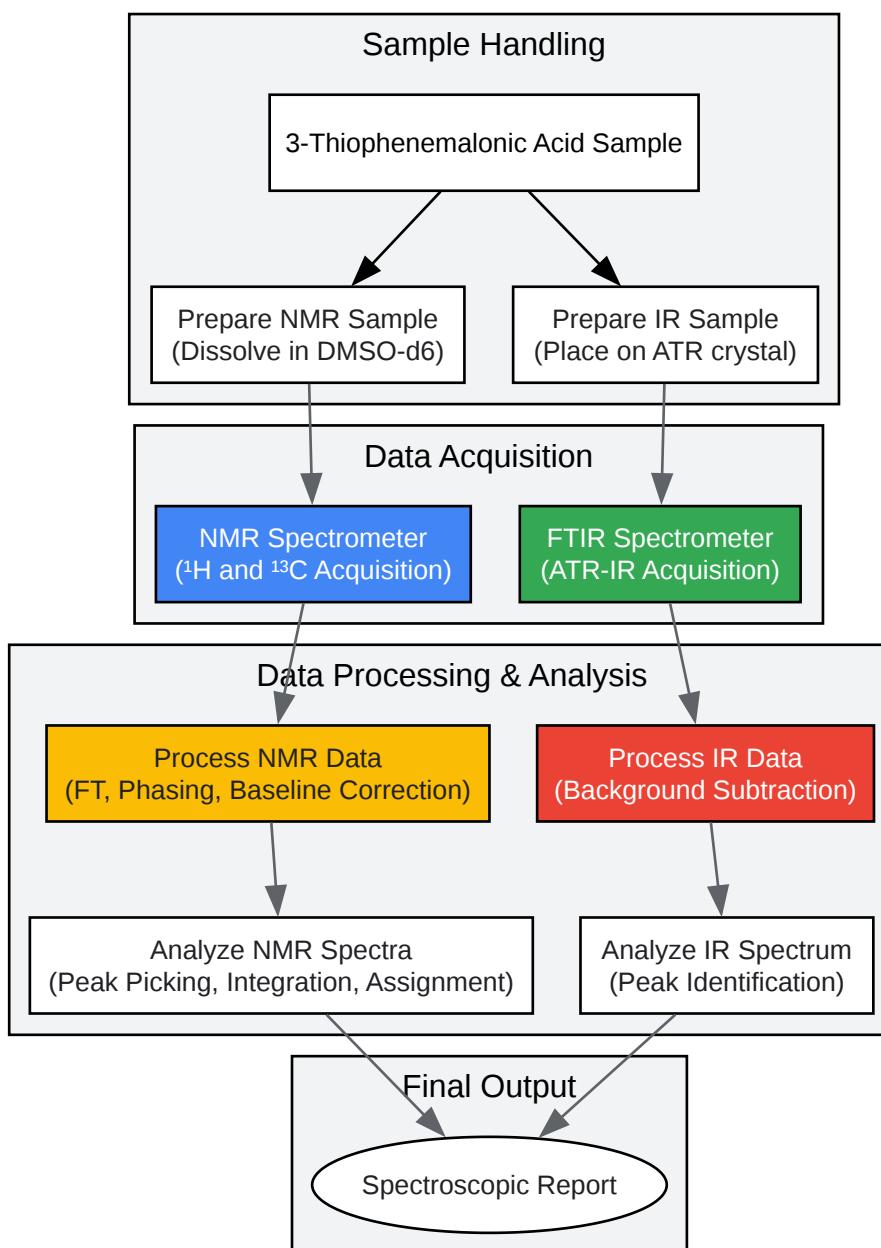
Detailed methodologies for acquiring the spectroscopic data are provided below.

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Thiophenemalonic acid** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the deuterium lock signal of the solvent.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Set the spectral width to cover the range of 0-15 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to cover the range of 0-200 ppm.
 - A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
- Sample Preparation: Place a small amount of the solid **3-Thiophenemalonic acid** powder directly onto the ATR crystal.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- Sample Scan: Apply pressure to ensure good contact between the sample and the ATR crystal. Record the sample spectrum.
- Data Collection: Typically, spectra are collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: Process the spectrum to identify the wavenumbers of the absorption peaks corresponding to the various functional groups.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **3-Thiophenemalonic acid**.

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Caption: Workflow for Spectroscopic Analysis of **3-Thiophenemalonic Acid**.

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